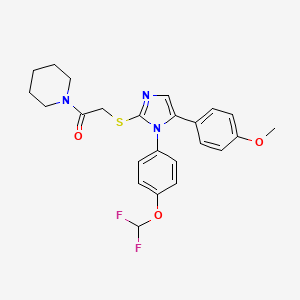
2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H25F2N3O3S and its molecular weight is 473.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes an imidazole ring, a piperidine moiety, and a difluoromethoxy phenyl group. These structural features contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with imidazole and thioether functionalities exhibit significant anticancer properties. The specific compound under consideration has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects.
The proposed mechanism involves the inhibition of specific kinases associated with cancer cell proliferation. For instance, studies have shown that imidazole derivatives can inhibit BRAF(V600E) and EGFR pathways, which are critical in various cancers .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity. It has been tested against several bacterial strains and demonstrated effective inhibition of growth, suggesting potential as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of similar thioether-containing compounds reported significant activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) in the low micromolar range .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Data suggest that it has favorable absorption characteristics, with moderate bioavailability expected due to its lipophilic nature.
Comparative Analysis of Biological Activities
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound exhibits promising properties as a pharmaceutical agent . Derivatives of imidazole are known for their roles in treating various conditions, including cancer and inflammation. Research indicates that similar compounds have shown efficacy as:
- Anticancer agents : Compounds containing imidazole rings have been linked to anticancer activities due to their ability to inhibit specific enzymes involved in tumor growth .
- Antiviral agents : Certain imidazole derivatives are effective against viral infections, suggesting that this compound may also possess antiviral properties .
Catalysis
Imidazole-based compounds are recognized for their catalytic capabilities in organic reactions, particularly in the epoxidation of olefins . The compound's structure may allow it to function as a catalyst under mild reaction conditions, improving reaction yields and selectivity .
Agricultural Applications
The potential use of this compound as a pesticide or herbicide is notable. Similar compounds have been developed to control pests and enhance crop yields. The unique chemical structure may offer new pathways for designing effective agricultural chemicals .
Case Studies
Several studies highlight the effectiveness of imidazole derivatives in various applications:
| Study | Application | Findings |
|---|---|---|
| Ananthu et al., 2021 | Anticancer | Demonstrated that imidazole derivatives inhibit cancer cell proliferation effectively. |
| Shalini et al., 2010 | Antiviral | Identified antiviral activity against specific viruses using imidazole compounds. |
| Emel’yanenko et al., 2017 | Agriculture | Reported the efficacy of imidazole derivatives as fungicides and herbicides. |
Synthesis and Characterization
The synthesis of 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions, starting from readily available precursors. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.
Propiedades
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N3O3S/c1-31-19-9-5-17(6-10-19)21-15-27-24(33-16-22(30)28-13-3-2-4-14-28)29(21)18-7-11-20(12-8-18)32-23(25)26/h5-12,15,23H,2-4,13-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNKMBBUGXQDCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













